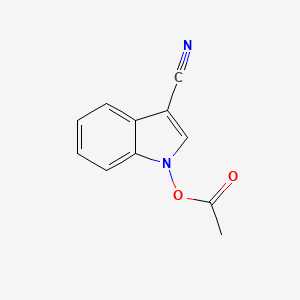
1-(Acetyloxy)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-1H-indole-3-carbonitrile is an organic compound that features an indole core substituted with an acetyloxy group and a carbonitrile group. The indole structure is a common motif in many natural and synthetic compounds, known for its wide range of biological activities.
Vorbereitungsmethoden
One common method is the acetylation of an indole-3-carbonitrile using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Acetyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the acetyloxy group or to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The indole core can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The carbonitrile group can also participate in reactions that modify the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Acetyloxy)-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-(Acetyloxy)-2-propanone: Another compound with an acetyloxy group, used in different chemical contexts. The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
CAS-Nummer |
69111-89-3 |
|---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
(3-cyanoindol-1-yl) acetate |
InChI |
InChI=1S/C11H8N2O2/c1-8(14)15-13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,7H,1H3 |
InChI-Schlüssel |
YQVBPQKNEHCVQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON1C=C(C2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
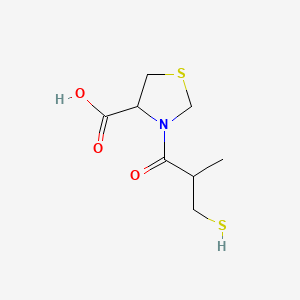
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

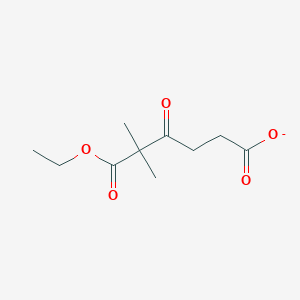
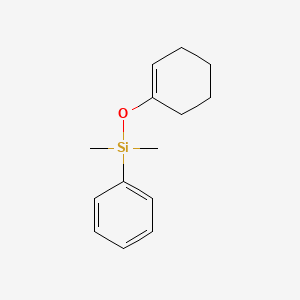
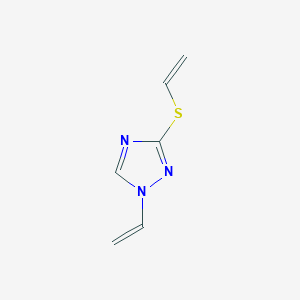
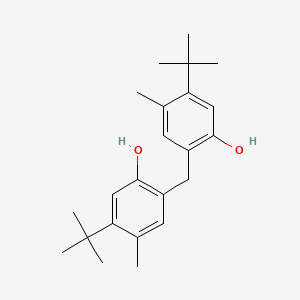

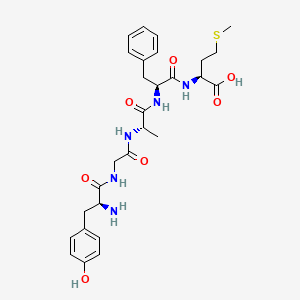
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)


